(3-Bromobutyl)cyclopropane

Radical cyclization Methylenecyclopropane derivatives Computational chemistry

(3-Bromobutyl)cyclopropane (CAS: 1340387-47-4) is a halogenated cyclopropane derivative with molecular formula C₇H₁₃Br and molecular weight 177.08 g/mol, featuring a secondary alkyl bromide on a butyl chain attached to a cyclopropane ring. Its structure positions it as a versatile synthetic building block for introducing cyclopropylalkyl motifs into target molecules, with applications spanning medicinal chemistry, organic synthesis, and materials science.

Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
Cat. No. B15257465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromobutyl)cyclopropane
Molecular FormulaC7H13Br
Molecular Weight177.08 g/mol
Structural Identifiers
SMILESCC(CCC1CC1)Br
InChIInChI=1S/C7H13Br/c1-6(8)2-3-7-4-5-7/h6-7H,2-5H2,1H3
InChIKeyLLKFYJNYKHAZCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (3-Bromobutyl)cyclopropane CAS 1340387-47-4 | Technical Specifications & Vendor Comparison


(3-Bromobutyl)cyclopropane (CAS: 1340387-47-4) is a halogenated cyclopropane derivative with molecular formula C₇H₁₃Br and molecular weight 177.08 g/mol, featuring a secondary alkyl bromide on a butyl chain attached to a cyclopropane ring . Its structure positions it as a versatile synthetic building block for introducing cyclopropylalkyl motifs into target molecules, with applications spanning medicinal chemistry, organic synthesis, and materials science . The compound is commercially available from multiple suppliers with standard purities typically ranging from 95% to 98% and batch-specific analytical documentation including NMR, HPLC, and GC .

Why (3-Bromobutyl)cyclopropane Cannot Be Replaced with Common Bromoalkylcyclopropane Analogs


Generic substitution of bromoalkylcyclopropanes is not chemically or procedurally valid due to pronounced differences in reaction outcomes that vary systematically with both alkyl chain length and bromine substitution position [1]. Computational studies demonstrate that the propyl analog 1-(3-bromopropyl)-2-ethyl-3-methylenecyclopropane undergoes exo-favored radical attack and yields endo C–C bond cleavage products, whereas the butyl derivative 1-(3-bromobutyl)-2-ethyl-3-methylenecyclopropane exhibits equal endo/exo Gibbs energy barriers and thermodynamically favors exo C–C bond cleavage—a fundamental reversal in reaction pathway and product distribution [1]. Additionally, commercially available analogs differ substantially in molecular weight (e.g., 163.06 g/mol for (3-bromopropyl)cyclopropane vs. 177.08 g/mol for (3-bromobutyl)cyclopropane) and synthetic accessibility . These divergences mean that even structurally similar in-class compounds cannot be interchanged without compromising experimental reproducibility and synthetic planning.

(3-Bromobutyl)cyclopropane vs. Analogs: Comparative Performance Data for Scientific Procurement


Chain Length Determines Radical Cyclization Pathway: (3-Bromobutyl)cyclopropane vs. (3-Bromopropyl)cyclopropane

In radical ring expansion reactions of methylenecyclopropane derivatives, the 3-bromopropyl-substituted analog shows exo-favored radical attack and yields products corresponding to endo C–C bond rupture. In contrast, the 3-bromobutyl-substituted derivative exhibits equal Gibbs energy barriers for endo and exo attacks, and thermodynamically favors exo C–C bond rupture as the most favorable product pathway [1]. This reversal in reaction selectivity is a direct consequence of the additional methylene unit in the butyl chain.

Radical cyclization Methylenecyclopropane derivatives Computational chemistry

Trimethylsilyl Substitution Modulates Kinetic Selectivity: 0.8 kcal/mol Endo Preference in (3-Bromobutyl)-TMS Methylenecyclopropane

When a trimethylsilyl (TMS) group is introduced at the C1 position of 1-(3-bromobutyl)-2-methylenecyclopropane, the reaction selectivity shifts: computational calculations predict that the endo attack is 0.8 kcal/mol more favorable than the exo attack, leading to kinetically favored endo C–C bond rupture products [1]. This contrasts with the non-silylated 3-bromobutyl derivative, which shows equal endo/exo barriers and thermodynamic control favoring exo cleavage.

Silyl-directed cyclization Kinetic vs thermodynamic control Radical ring expansion

Supplier Purity Differentiation: 98% (Leyan) vs. 95% Standard Grade for (3-Bromobutyl)cyclopropane

Among commercial suppliers of (3-bromobutyl)cyclopropane (CAS: 1340387-47-4), purity specifications vary: Leyan offers the compound at 98% purity , while Bidepharm, BenchChem, and Sigma-Aldrich (via Enamine) list standard purity at 95% . This 3-percentage-point difference may be consequential for applications requiring high-fidelity stoichiometric control or where trace impurities interfere with sensitive catalytic cycles.

Chemical procurement Reagent purity Vendor comparison

Molecular Weight Distinguishes (3-Bromobutyl)cyclopropane (177.08 g/mol) from (3-Bromopropyl)cyclopropane (163.06 g/mol)

(3-Bromobutyl)cyclopropane (C₇H₁₃Br) has a molecular weight of 177.08 g/mol , whereas the propyl analog (3-bromopropyl)cyclopropane (C₆H₁₁Br, CAS: 78300-38-6) has a molecular weight of 163.06 g/mol . This 14.02 g/mol difference corresponds precisely to one additional methylene (–CH₂–) unit and translates to distinct physicochemical properties including calculated LogP (XLogP3-AA: 3.2 for the butyl derivative ) and predicted retention behavior in chromatographic separations.

Building block library Medicinal chemistry Structure-property relationships

Bromine Positional Isomers: 3-Bromo vs. 1-Bromo vs. 4-Bromo Substitution in Butylcyclopropanes

The position of bromine on the butyl chain dictates reactivity patterns in nucleophilic substitution. (3-Bromobutyl)cyclopropane features a secondary alkyl bromide, which participates in Sₙ2 reactions with steric hindrance intermediate between primary and tertiary systems . In contrast, (4-bromobutyl)cyclopropane (primary bromide) and (1-bromobutyl)cyclopropane (secondary bromide adjacent to cyclopropane) exhibit distinct reactivity profiles due to differing electronic and steric environments . (3-Bromobutyl)cyclopropane is commercially available with documented purity specifications and analytical QC, whereas certain positional isomers have limited or no commercial availability with equivalent documentation .

Regioisomer comparison Nucleophilic substitution Synthetic building block

(3-Bromobutyl)cyclopropane: Validated Application Scenarios Based on Comparative Evidence


Radical Cyclization to Cyclopentane-Fused Scaffolds with Exo-Cleavage Selectivity

Researchers employing radical ring expansion of methylenecyclopropane derivatives to synthesize cyclopentane-fused ring systems should select (3-bromobutyl)cyclopropane-derived substrates. Computational evidence confirms that the 3-bromobutyl substitution pattern produces equal endo/exo attack barriers and thermodynamically favors exo C–C bond rupture, yielding a product distribution distinct from the propyl analog's endo-cleavage preference . This differential selectivity is critical for target-oriented synthesis where regiochemical outcome determines access to desired molecular scaffolds.

Silyl-Directed Radical Cyclizations Requiring 0.8 kcal/mol Endo Kinetic Bias

Investigators designing radical cyclizations with trimethylsilyl (TMS) directing groups should utilize (3-bromobutyl)cyclopropane as the precursor for 1-(3-bromobutyl)-1-trimethylsilyl-2-methylenecyclopropane substrates. The 0.8 kcal/mol kinetic preference for endo attack, computationally predicted at the ROMP2/6-311++G(d,p)//UB3LYP level, provides a quantifiable selectivity advantage for endo-cleavage product formation under kinetic control . This bias can be exploited to steer reaction outcomes toward otherwise disfavored ring-expansion products.

High-Purity Reagent Procurement for Stoichiometry-Sensitive Catalytic Reactions

Laboratories conducting catalytic cycles that require precise reagent stoichiometry or that are susceptible to trace impurity deactivation should procure (3-bromobutyl)cyclopropane from suppliers offering 98% purity specifications . Compared to the standard 95% purity grade available from multiple vendors , the higher-purity material reduces the potential for uncharacterized impurities to confound reaction outcomes, particularly in palladium-catalyzed cross-couplings and organometallic transformations where bromide impurities may act as catalyst poisons.

Medicinal Chemistry SAR Campaigns Probing Alkyl Spacer Length Effects

Structure-activity relationship (SAR) programs exploring the effect of linker length on target binding, metabolic stability, or pharmacokinetic properties should incorporate (3-bromobutyl)cyclopropane as a four-carbon spacer building block. The 14.02 g/mol mass increment over the propyl analog and the calculated XLogP3-AA of 3.2 provide medicinal chemists with a quantifiable tool for modulating lipophilicity and molecular flexibility while maintaining the reactive secondary bromide handle for subsequent derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromobutyl)cyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.